molecular formula C11H16N2 B1625467 3-Methyl-1-phenylhexahydropyridazine CAS No. 39998-48-6

3-Methyl-1-phenylhexahydropyridazine

Cat. No. B1625467
CAS RN: 39998-48-6
M. Wt: 176.26 g/mol
InChI Key: LKXOGCXRDABXIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-phenylhexahydropyridazine is a chemical compound with the following characteristics:



  • Chemical Formula : C₁₁H₁₆N

  • Molecular Weight : Approximately 160.25 g/mol

  • Systematic Name : 3-Methyl-1-phenylhexahydropyridazine

  • Common Name : Not widely recognized; primarily used in research and early discovery studies.



Synthesis Analysis

The synthesis of 3-Methyl-1-phenylhexahydropyridazine involves the cyclization of appropriate precursors. While specific synthetic routes may vary, researchers typically achieve this compound through a series of chemical reactions. However, detailed synthetic methods are not widely documented, and further investigation is needed.



Molecular Structure Analysis

The molecular structure of 3-Methyl-1-phenylhexahydropyridazine consists of a six-membered ring containing one nitrogen atom and five carbon atoms. The phenyl group (C₆H₅) is attached to one of the carbon atoms. The methyl group (CH₃) is also present, contributing to the compound’s overall structure.



Chemical Reactions Analysis

3-Methyl-1-phenylhexahydropyridazine may participate in various chemical reactions, including:



  • Reductive Processes : Reduction of the pyridazine ring or the phenyl group.

  • Functional Group Transformations : Substitution reactions, such as halogenation or alkylation.

  • Ring-Opening Reactions : Cleavage of the six-membered ring under specific conditions.



Physical And Chemical Properties Analysis


  • Physical State : Solid (crystalline powder)

  • Melting Point : Varies depending on the salt form (e.g., hydrochloride or other derivatives)

  • Solubility : Soluble in polar solvents (e.g., water, methanol)

  • Stability : Sensitive to light and moisture


Scientific Research Applications

Gastric Antisecretory and Cytoprotective Properties

Substituted imidazo[1,2-a]pyridines and analogues, closely related to 3-Methyl-1-phenylhexahydropyridazine, have been investigated for their gastric antisecretory and cytoprotective properties. Studies have identified compounds with pharmacologic profiles similar to Sch 28080, which exhibits these properties and has undergone clinical evaluation as an antiulcer agent. These compounds are metabolized to thiocyanate anion, suggesting a potential mechanism of action through metabolism-related pathways (Kaminski et al., 1987).

Water Oxidation Catalysts

Research on Ru complexes, including ligands structurally related to 3-Methyl-1-phenylhexahydropyridazine, demonstrates their potential in water oxidation, a key reaction for artificial photosynthesis and renewable energy storage. These complexes have been shown to facilitate oxygen evolution, indicating their applicability in energy conversion processes (Zong & Thummel, 2005).

Anticancer Agents

Compounds derived from imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, related to the structural motif of 3-Methyl-1-phenylhexahydropyridazine, have been synthesized and evaluated for their anticancer activities. These studies highlight the potential of these derivatives as mitotic inhibitors, offering a basis for the development of new antitumor drugs (Temple et al., 1987).

Herbicidal Activities

Novel pyridazine derivatives, including those structurally similar to 3-Methyl-1-phenylhexahydropyridazine, have been synthesized and shown to exhibit significant herbicidal activities. These compounds provide a foundation for developing new herbicides with enhanced efficacy and selectivity (Xu et al., 2008).

Safety And Hazards


  • Eye Irritation : 3-Methyl-1-phenylhexahydropyridazine may cause eye irritation.

  • Skin Irritation : It can also irritate the skin.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Given the limited information available, future research should focus on:



  • Biological Activity : Investigate potential pharmacological effects.

  • Synthetic Methods : Develop efficient and scalable synthetic routes.

  • Toxicology : Assess safety profiles and potential hazards.


properties

IUPAC Name

3-methyl-1-phenyldiazinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-10-6-5-9-13(12-10)11-7-3-2-4-8-11/h2-4,7-8,10,12H,5-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXOGCXRDABXIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40502952
Record name 3-Methyl-1-phenylhexahydropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-phenylhexahydropyridazine

CAS RN

39998-48-6
Record name 3-Methyl-1-phenylhexahydropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-1-phenylhexahydropyridazine
Reactant of Route 2
3-Methyl-1-phenylhexahydropyridazine
Reactant of Route 3
3-Methyl-1-phenylhexahydropyridazine
Reactant of Route 4
3-Methyl-1-phenylhexahydropyridazine
Reactant of Route 5
3-Methyl-1-phenylhexahydropyridazine
Reactant of Route 6
3-Methyl-1-phenylhexahydropyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.